molecular formula C18H19N5O2 B4803021 (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B4803021
M. Wt: 337.4 g/mol
InChI Key: DJWNJIBIHVVGEX-UHFFFAOYSA-N
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Description

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone stands out due to its unique combination of the pyrazolo[5,1-c][1,2,4]triazine core with a morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-15(14-6-4-3-5-7-14)17-20-19-16(13(2)23(17)21-12)18(24)22-8-10-25-11-9-22/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWNJIBIHVVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
Reactant of Route 6
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(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

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